

SRI-43265: A Technical Guide to Target Validation in Oncology

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Compound of Interest

Compound Name: SRI-43265

Cat. No.: B12380759

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Abstract

SRI-43265 is a novel small molecule inhibitor targeting the dimerization of Human antigen R (HuR), a pivotal RNA-binding protein implicated in the pathogenesis of numerous cancers. HuR post-transcriptionally regulates the expression of a wide array of oncoproteins, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation for **SRI-43265** in an oncological context. It details the molecular mechanism of HuR, the rationale for its inhibition, and the experimental methodologies employed to validate **SRI-43265** as a potent and specific inhibitor of HuR dimerization. This document is intended to serve as a resource for researchers and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.

Introduction: Human Antigen R (HuR) as a Therapeutic Target in Oncology

Human antigen R (HuR), also known as ELAVL1, is a member of the ELAV/Hu family of RNA-binding proteins. It plays a critical role in the post-transcriptional regulation of a large number of messenger RNAs (mRNAs) that encode for proteins involved in key cellular processes such as proliferation, apoptosis, angiogenesis, and immune response. HuR binds to AU-rich elements

(AREs) in the 3'-untranslated region (3'-UTR) of its target mRNAs, leading to their stabilization and/or enhanced translation.

In numerous cancer types, HuR is overexpressed and predominantly localized in the cytoplasm, where it exerts its pro-tumorigenic functions. This aberrant expression and localization of HuR are correlated with increased tumor growth, metastasis, and poor patient prognosis. Consequently, the inhibition of HuR activity has emerged as a promising therapeutic strategy for a broad range of malignancies.

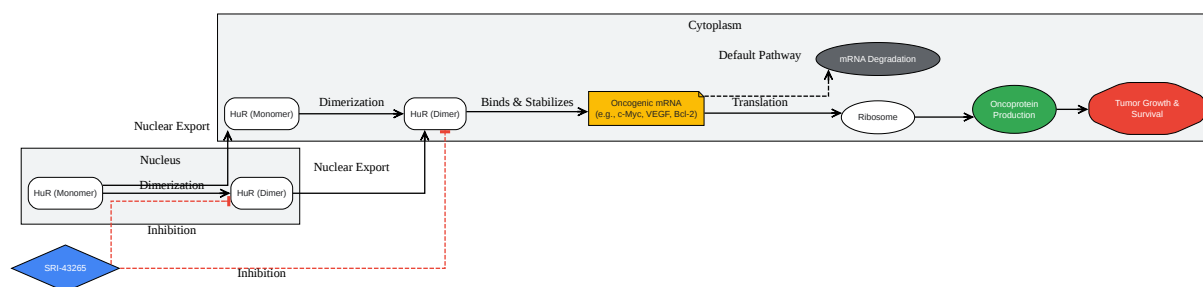
SRI-43265: A Novel Inhibitor of HuR Dimerization

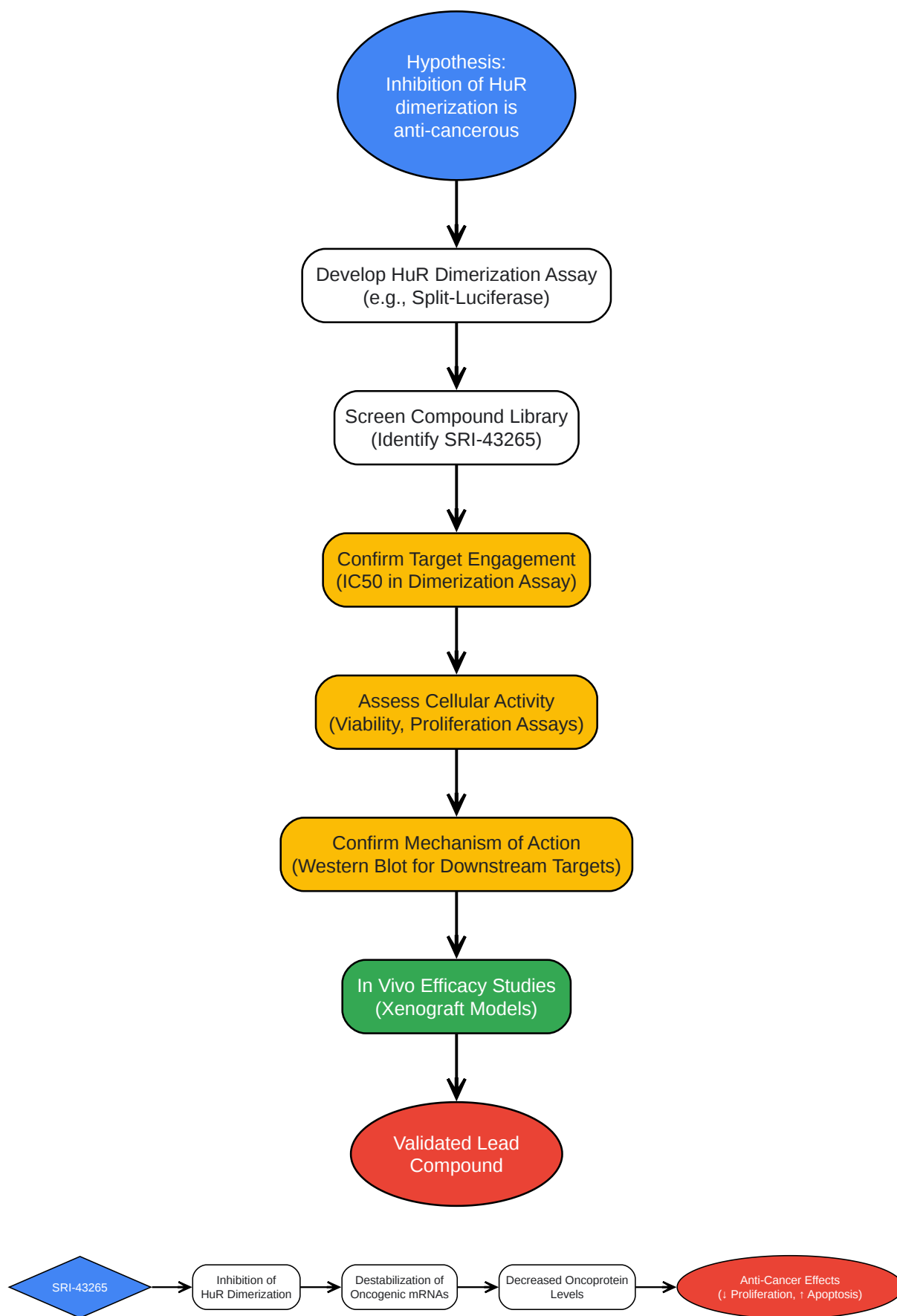
SRI-43265 is an imidazopyridazinamine derivative identified as a potent inhibitor of HuR dimerization. The dimerization of HuR is a critical step for its function, as it enhances its binding affinity and cooperative assembly on target mRNAs. By preventing this dimerization, **SRI-43265** effectively disrupts the ability of HuR to stabilize its target oncogenic transcripts, thereby leading to their degradation and a subsequent reduction in the corresponding oncoprotein levels.

While specific preclinical data for **SRI-43265** is not extensively available in the public domain, its development is detailed in the patent application WO2021216757 A1, where it is referred to as "compound 40". This document outlines the synthesis and characterization of a series of imidazopyridazinamines as RNA-binding protein multimerization inhibitors.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **SRI-43265** in the context of the HuR signaling pathway.





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